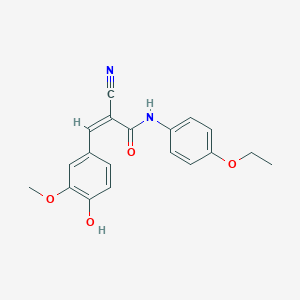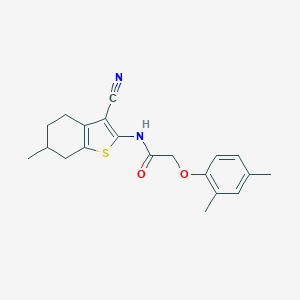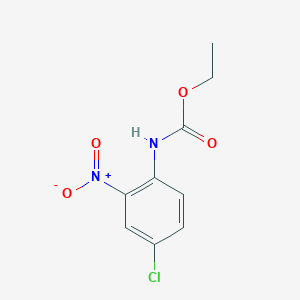
(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, also known as CEP, is a synthetic compound that has been widely used in scientific research. Its chemical formula is C20H19N1O4, and it has a molecular weight of 341.37 g/mol. CEP is a member of the enamide family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways. (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has also been shown to induce apoptosis in cancer cells, and to inhibit angiogenesis, which is the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
One advantage of using (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide in lab experiments is its versatility. It can be used in a variety of assays and experiments, and has been shown to have a wide range of biological activities. However, one limitation of using (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is its solubility. (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is not very soluble in water, which can make it difficult to use in some experiments.
Future Directions
There are many potential future directions for research on (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide. One area of interest is its potential use as a therapeutic agent for cancer. (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has been shown to inhibit the growth of various types of cancer cells, and may have potential as a cancer treatment. Another area of interest is its potential use in neurodegenerative diseases. (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has been shown to have neuroprotective effects, and may have potential as a treatment for diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential therapeutic applications of (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide.
Synthesis Methods
(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide can be synthesized using a variety of methods. One popular method involves the reaction of 4-ethoxybenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form an intermediate product. The intermediate product is then reacted with cyanoacetic acid to yield the final product, (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide.
Scientific Research Applications
(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has been studied in vitro and in vivo, and has shown promising results in various animal models.
properties
Product Name |
(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-16-7-5-15(6-8-16)21-19(23)14(12-20)10-13-4-9-17(22)18(11-13)24-2/h4-11,22H,3H2,1-2H3,(H,21,23)/b14-10- |
InChI Key |
VQCYVLOPTHUABU-UVTDQMKNSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)O)OC)/C#N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)

![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B255184.png)
![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)
![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)


![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)
![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)